![molecular formula C24H23BrFN5O2 B602768 As1940477 hydrobromide CAS No. 1404189-10-1](/img/structure/B602768.png)
As1940477 hydrobromide
Overview
Description
AS1940477 Hydrobromide is a monoclonal antibody that binds to the extracellular domain of the human TNF-α receptor . It inhibits TNF-α activity by blocking its interaction with the receptor . It is also a p38 mitogen-activated protein kinase (MAPK) inhibitor .
Molecular Structure Analysis
AS1940477 Hydrobromide has a molecular formula of C24H23BrFN5O2 . Its exact mass is 511.10 and its molecular weight is 512.380 . The structure includes a pyridazinone ring and a pyrazolopyrimidine ring .
Scientific Research Applications
Drug Development and Pharmacological Studies
Lastly, AS-1940477 hydrobromide is instrumental in drug development. It serves as a reference compound for the development of new p38 MAPK inhibitors with potential therapeutic applications. Pharmacological studies with this compound help in understanding the drug action, metabolism, and potential side effects .
Mechanism of Action
Target of Action
AS1940477 hydrobromide primarily targets the p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .
Mode of Action
AS1940477 hydrobromide acts as an inhibitor of the p38 MAPK . It inhibits the enzymatic activity of recombinant p38α and β isoforms . It shows no effect against other protein kinases including p38γ and δ isoforms .
Biochemical Pathways
The inhibition of p38 MAPK by AS1940477 hydrobromide affects the intracellular signaling pathway . In human peripheral blood mononuclear cells, AS1940477 hydrobromide inhibits the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, induced by lipopolysaccharide (LPS) or phytohemagglutinin A (PHA) .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its absorption and distribution in the body.
Result of Action
AS1940477 hydrobromide has a potent anti-inflammatory effect. It inhibits the production of proinflammatory cytokines in human peripheral blood mononuclear cells . Additionally, it inhibits TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . It also potently inhibits TNF production in whole blood .
Action Environment
It is known that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs , suggesting that it has a good stability profile.
Safety and Hazards
properties
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIISCBSZHGCAU-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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